molecular formula C11H12Cl3N3 B13558634 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-aminehydrochloride

1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-aminehydrochloride

Katalognummer: B13558634
Molekulargewicht: 292.6 g/mol
InChI-Schlüssel: SRYKOLRAMAPGRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and two methyl groups on the pyrazole ring, along with an amine group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

The synthesis of 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloroaniline and acetylacetone as the primary starting materials.

    Formation of Intermediate: The reaction between 3,5-dichloroaniline and acetylacetone under acidic conditions leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:

    1-(3,5-dichlorophenyl)-3-methyl-1H-pyrazol-4-amine: This compound lacks one methyl group compared to the target compound, which may affect its chemical and biological properties.

    1-(3,5-dichlorophenyl)-1H-pyrazol-4-amine:

    1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-carboxylic acid: The presence of a carboxylic acid group instead of an amine group can lead to different chemical behaviors and applications.

The uniqueness of 1-(3,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H12Cl3N3

Molekulargewicht

292.6 g/mol

IUPAC-Name

1-(3,5-dichlorophenyl)-3,5-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H11Cl2N3.ClH/c1-6-11(14)7(2)16(15-6)10-4-8(12)3-9(13)5-10;/h3-5H,14H2,1-2H3;1H

InChI-Schlüssel

SRYKOLRAMAPGRA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1C2=CC(=CC(=C2)Cl)Cl)C)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.